

physical and chemical properties of 4E,6Z,10Z-hexadecatrien-1-ol

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Compound of Interest

Compound Name: 4E,6Z,10Z-Hexadecatrien-1-ol

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An In-depth Technical Guide to (4E,6Z,10Z)-Hexadecatrien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4E,6Z,10Z)-Hexadecatrien-1-ol is a significant semiochemical, primarily recognized as a key component of the sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its biological role and the associated signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and pest management.

Physical and Chemical Properties

Precise experimental data for the physical properties of (4E,6Z,10Z)-hexadecatrien-1-ol are not extensively documented in publicly available literature. However, based on its molecular structure and data for similar long-chain unsaturated alcohols, the following properties can be predicted and inferred.

Table 1: Physical and Chemical Properties of (4E,6Z,10Z)-Hexadecatrien-1-ol



Property	Value	Source/Method
Molecular Formula	C16H28O	-
Molecular Weight	236.39 g/mol	-
Boiling Point	351.7 ± 11.0 °C	Predicted
Density	0.872 ± 0.06 g/cm ³	Predicted
рКа	15.04 ± 0.10	Predicted
Solubility	- In water: Low to negligible.[1] [2] - In organic solvents: Soluble in non-polar organic solvents like hexane, ether, and dichloromethane.[3]	Inferred from long-chain alcohols
Appearance	Likely a colorless to pale yellow oil at room temperature.	Inferred

Spectral Data

Detailed spectral data for (4E,6Z,10Z)-hexadecatrien-1-ol is not readily available in public spectral databases. However, a synthesis of this compound has been reported, and the study indicates that ¹H NMR and ¹³C NMR spectra were used for characterization.[4][5] Researchers requiring definitive spectral data should refer to the primary literature or perform their own analyses. For illustrative purposes, typical chemical shift ranges for key functional groups are provided below.

Table 2: Predicted Spectral Data for (4E,6Z,10Z)-Hexadecatrien-1-ol



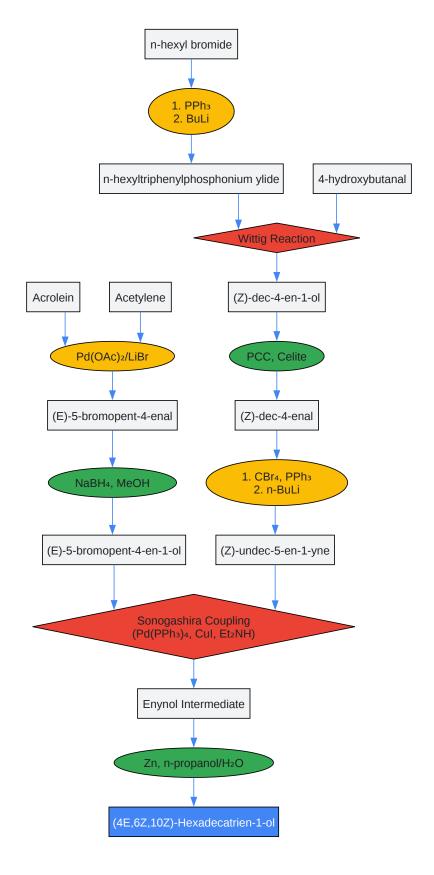
Technique	Expected Features	
¹H NMR	- Olefinic protons (-CH=CH-): δ 5.0-6.5 ppm - Hydroxymethyl protons (-CH ₂ OH): δ ~3.6 ppm - Allylic protons (=CH-CH ₂ -): δ ~2.0-2.3 ppm - Aliphatic protons (-CH ₂ -): δ ~1.2-1.6 ppm - Terminal methyl proton (-CH ₃): δ ~0.9 ppm	
¹³ C NMR	- Olefinic carbons (-C=C-): δ ~120-140 ppm - Hydroxymethyl carbon (-CH ₂ OH): δ ~62 ppm - Aliphatic carbons (-CH ₂ -): δ ~22-32 ppm - Terminal methyl carbon (-CH ₃): δ ~14 ppm	
Mass Spectrometry (MS)	- Molecular Ion (M+): m/z 236 - Key Fragmentation: Loss of water (M-18), and characteristic fragmentation of the hydrocarbon chain.	
Infrared (IR) Spectroscopy	- O-H stretch (alcohol): ~3300-3400 cm ⁻¹ (broad) - C-H stretch (alkane): ~2850-2960 cm ⁻¹ - C=C stretch (alkene): ~1640-1680 cm ⁻¹ - C-O stretch (alcohol): ~1050-1150 cm ⁻¹	

Experimental Protocols Synthesis of (4E,6Z,10Z)-Hexadecatrien-1-ol

A concise and efficient synthesis for (4E,6Z,10Z)-hexadecatrien-1-ol has been reported with an overall yield of 30.4%.[4][5] The key steps involve a Sonogashira coupling to form the (E,Z)-conjugated double bond and a Wittig reaction to introduce the 10Z-double bond.[4][5]

Experimental Workflow for the Synthesis of (4E,6Z,10Z)-Hexadecatrien-1-ol





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Synthetic pathway for (4E,6Z,10Z)-Hexadecatrien-1-ol.



Key Reaction Steps (abbreviated from Huang et al., 2017):[5]

- Synthesis of (E)-5-bromopent-4-en-1-ol: Acetylene is reacted with acrolein in the presence of a palladium acetate and lithium bromide catalyst to yield (E)-5-bromopent-4-enal.[5]
 Subsequent reduction with sodium borohydride in methanol affords the corresponding alcohol.[5]
- Synthesis of (Z)-undec-5-en-1-yne: 4-hydroxybutanal undergoes a Wittig reaction with n-hexyltriphenylphosphonium ylide (prepared from n-hexyl bromide) to produce (Z)-dec-4-en-1-ol.[5] This alcohol is then oxidized using pyridinium chlorochromate (PCC) to the aldehyde, (Z)-dec-4-enal.[5] A Corey-Fuchs reaction is then employed to convert the aldehyde to the terminal alkyne, (Z)-undec-5-en-1-yne.[5]
- Sonogashira Coupling and Final Reduction: (E)-5-bromopent-4-en-1-ol is coupled with (Z)-undec-5-en-1-yne using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst in the presence of an amine base.[5] The resulting enynol is then stereoselectively reduced using zinc powder in a mixture of n-propanol and water to yield the final product, (4E,6Z,10Z)-hexadecatrien-1-ol.[5]

Purification and Analysis

The synthesized product and intermediates are typically purified using silica gel column chromatography.[5] The purity and stereochemistry are confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.[4]

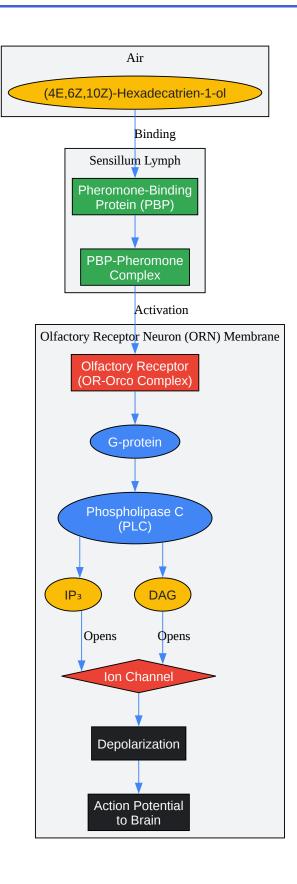
Biological Role and Signaling Pathway

(4E,6Z,10Z)-Hexadecatrien-1-ol is a crucial component of the female sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella.[4] It acts as a chemical signal that attracts male moths, playing a vital role in the reproductive cycle of this insect.

The reception of this pheromone by the male moth involves a complex signaling cascade within the antennae.

Pheromone Reception Signaling Pathway in Moths





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Generalized pheromone reception pathway in moths.



Mechanism of Action:

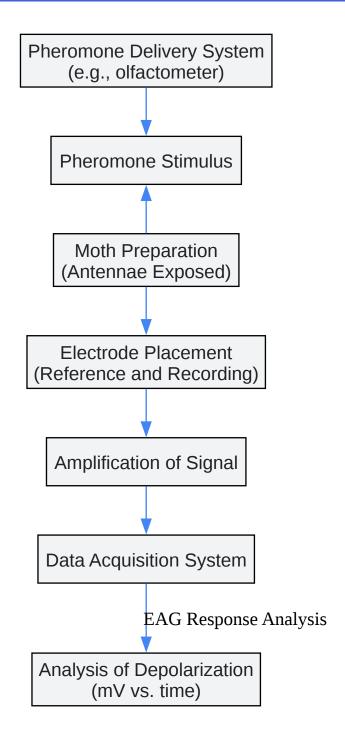
- Adsorption and Transport: Molecules of (4E,6Z,10Z)-hexadecatrien-1-ol enter the male moth's antennae and are bound by pheromone-binding proteins (PBPs) within the sensillum lymph.[5] These proteins solubilize the hydrophobic pheromone and transport it to the olfactory receptor neurons (ORNs).
- Receptor Binding and Signal Transduction: The PBP-pheromone complex interacts with a specific olfactory receptor (OR) complex on the dendritic membrane of an ORN. This binding event activates a G-protein-coupled signaling cascade.
- Second Messenger Generation: The activated G-protein stimulates phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- Ion Channel Activation and Depolarization: IP₃ and DAG trigger the opening of ion channels in the ORN membrane, leading to an influx of cations and depolarization of the neuron.
- Action Potential and Behavioral Response: This depolarization generates an action potential
 that is transmitted to the antennal lobe of the moth's brain. The processing of this signal
 ultimately leads to the male moth's behavioral response, which includes flying upwind to
 locate the female.

Experimental Workflow for Pheromone Activity Assessment

Electroantennography (EAG) is a common technique used to measure the response of an insect's antenna to volatile compounds.

Electroantennography (EAG) Experimental Workflow





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Workflow for electroantennography (EAG) analysis.

Conclusion

(4E,6Z,10Z)-Hexadecatrien-1-ol is a compound of significant interest in chemical ecology and pest management. While a robust synthetic route has been established, a comprehensive public database of its physical and spectral properties is still lacking. This guide consolidates



the available information and provides a framework for researchers working with this important semiochemical. Further studies to experimentally determine its physical properties and publish its full spectral data would be of great benefit to the scientific community.

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